4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole
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Overview
Description
4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group, a fluorophenyl group, and a methyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole typically involves the bromination of a precursor compound. One common method is the bromination of 2-(4-fluorophenyl)-5-methylthiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: Products may include sulfoxides, sulfones, or other oxidized derivatives.
Reduction: Products can include dehalogenated thiazoles or reduced thiazole derivatives.
Scientific Research Applications
4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of biological molecules, while the fluorophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler aryl halide with similar functional groups but lacking the thiazole ring.
4-Bromophenylacetic acid: Contains a bromophenyl group but differs in the presence of an acetic acid moiety instead of a thiazole ring.
4-(Bromomethyl)-2-(4-fluorophenyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a thiazole ring.
Uniqueness
4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole is unique due to the combination of its functional groups and the thiazole ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(bromomethyl)-2-(4-fluorophenyl)-5-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSYNKJDXKDESH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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